molecular formula C16H11N3 B2752623 6-Ethenylindolo[3,2-b]quinoxaline CAS No. 57948-84-2

6-Ethenylindolo[3,2-b]quinoxaline

Katalognummer B2752623
CAS-Nummer: 57948-84-2
Molekulargewicht: 245.285
InChI-Schlüssel: YLTCIFYRTJGNDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethenylindolo[3,2-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .


Synthesis Analysis

The synthesis of 6-Ethenylindolo[3,2-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid . A research group from India has proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6H-indolo[2,3-b]quinoxalines by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .


Molecular Structure Analysis

The molecular structure of 6-Ethenylindolo[3,2-b]quinoxaline is complex and involves a planar fused heterocyclic compound . The structure is predominantly involved in DNA intercalation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Ethenylindolo[3,2-b]quinoxaline predominantly involve transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Ethenylindolo[3,2-b]quinoxaline are influenced by the nature of the peripheral amines . Varying the strength of the peripheral amines in the derivatives also tuned the electrochemical data, with lower band gaps and comparable HOMO–LUMO energy levels with reported ambipolar materials .

Wissenschaftliche Forschungsanwendungen

Antidepressant and Adenosine Receptor Antagonism

A class of compounds including variants related to 6-Ethenylindolo[3,2-b]quinoxaline has been studied for their potential as antidepressants through adenosine receptor antagonism. These compounds, specifically a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, have shown to reduce immobility in rats' behavioral despair model, indicating potential therapeutic benefits as novel and rapid-acting antidepressant agents. Their interaction with adenosine A1 and A2 receptors suggests a mechanism involving modulation of adenosine receptor activity, which may contribute to their antidepressant effects (Sarges et al., 1990).

Enantioselective Synthesis for HIV-1 Inhibitors

The enantioselective synthesis of dihydroindolo[1,2-a]quinoxalines using H8-BINOL-type imidodiphosphoric acid catalysts demonstrates the chemical versatility of compounds structurally related to 6-Ethenylindolo[3,2-b]quinoxaline. This methodology, which also applies to phenyl-4,5-dihydropyrrolo[1,2-a]quinoxalines, was successfully utilized to synthesize an HIV-1 inhibitor, showcasing the potential of such compounds in the development of therapeutic agents against viral infections (Fan et al., 2014).

Antifungal and Antioxidant Activities

Research into the quinoxaline scaffold, including derivatives of 6-Ethenylindolo[3,2-b]quinoxaline, has led to the discovery of compounds with significant antifungal and antioxidant activities. By linking different substituted phenylhydrazone groups to the quinoxaline scaffold, researchers have identified compounds with potent effects against Rhizoctonia solani, outperforming traditional fungicides. Additionally, these compounds have exhibited strong antioxidant capabilities, suggesting a dual role in both agricultural and pharmaceutical contexts (Zhang et al., 2014).

Neuroprotection in Cerebral Ischemia

6-Ethenylindolo[3,2-b]quinoxaline related compounds, specifically 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been identified as potent neuroprotectants in the context of cerebral ischemia. NBQX, an antagonist to the non-NMDA glutamate receptor, exhibits selective inhibition of the quisqualate subtype, offering protection against global ischemia. This highlights the therapeutic potential of these compounds in neuroprotective strategies following ischemic injuries (Sheardown et al., 1990).

Safety And Hazards

Based on the safety data sheet for Quinoxaline, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Given the wide range of pharmacological activities exhibited by 6-Ethenylindolo[3,2-b]quinoxaline, there is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It will be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, to be incorporated into a single molecule .

Eigenschaften

IUPAC Name

6-ethenylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-19-14-10-6-3-7-11(14)15-16(19)18-13-9-5-4-8-12(13)17-15/h2-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTCIFYRTJGNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethenylindolo[3,2-b]quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.